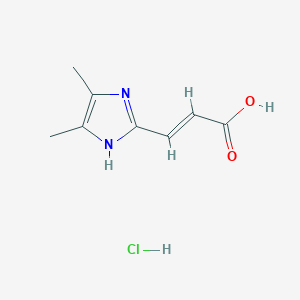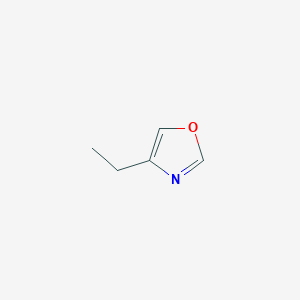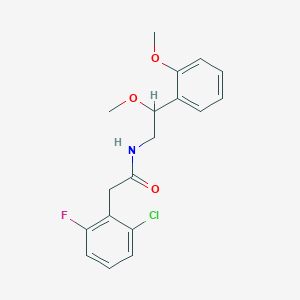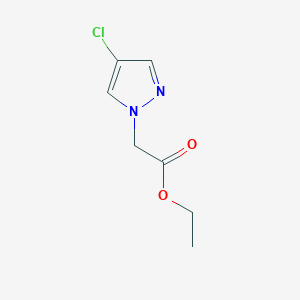![molecular formula C19H14ClN5O2 B2603311 2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-phenylacetamide CAS No. 1251680-67-7](/img/structure/B2603311.png)
2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . It is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine .
Synthesis Analysis
The synthesis of this compound involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, which occurs chemoselectively at the terminal nitrogen atom of the hydrazide, followed by dehydration in acetic acid under microwave irradiation .Molecular Structure Analysis
The geometry optimization of the molecular structure of the studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .Chemical Reactions Analysis
The solid formed was filtered off, washed with water, dried and crystallized from ethanol to give compound 9 as white solid .Physical And Chemical Properties Analysis
The basic optical, electrochemical and semiconductor properties of the resulting compounds have been studied . The compound has a molecular weight of 246.66 .科学的研究の応用
Antimicrobial Activity
Research has indicated that derivatives of triazolo[4,3-b]pyridazines have been explored for their antibacterial activities. Compounds synthesized by intermolecular condensation of 2-chloro-N-phenylacetamide have shown good activities against various bacteria, including Staphylococcus epidermidis, Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli (Almajan et al., 2010).
Antiviral Activity
Some novel derivatives of triazolo[4,3-b]pyridazines have demonstrated promising antiviral activity, particularly against the hepatitis A virus (HAV). The study by Shamroukh and Ali (2008) describes the synthesis of several 6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives that showed significant effects on HAV in MBB-cell culture adapted strain through plaque reduction infectivity assay, with compound 15 exhibiting the highest effect compared to other tested compounds (Shamroukh & Ali, 2008).
Anti-inflammatory and Analgesic Activities
A study by Farag et al. (2012) explored the synthesis of novel 4(3H)-quinazolinone derivatives as potential anti-inflammatory and analgesic agents. These derivatives, including some with a 3-(4-chlorophenyl or 4-fluorophenyl) moiety, were screened for their potential anti-inflammatory and analgesic activity, demonstrating the versatile therapeutic potential of such compounds (Farag et al., 2012).
Synthesis and Characterization of Heterocyclic Compounds
The research on the synthesis and structural analysis of pyridazine analogs, such as the one by Sallam et al. (2021), showcases the pharmaceutical significance of heterocyclic compounds like pyridazine derivatives. Their study detailed the synthesis process and used spectroscopic techniques and XRD for structural elucidation, highlighting the importance of these compounds in medicinal chemistry (Sallam et al., 2021).
Antihistaminic Activity and Eosinophil Infiltration Inhibition
Gyoten et al. (2003) synthesized a series of fused pyridazines with cyclic amines, evaluating them for antihistaminic activity and their ability to inhibit eosinophil infiltration. Their findings suggest that specific fused pyridazines can exhibit both antihistaminic activity and inhibit eosinophil chemotaxis, indicating potential therapeutic applications for atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2/c20-14-8-6-13(7-9-14)16-10-11-17-23-24(19(27)25(17)22-16)12-18(26)21-15-4-2-1-3-5-15/h1-11H,12H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLSNJUFDRLEIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chlorophenyl)-N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2603231.png)


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-methylpropanoic acid](/img/structure/B2603238.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2603240.png)
![2-Chloro-N-methyl-N-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]propanamide](/img/structure/B2603241.png)



![ethyl 4-{[3-methyl-7-(2-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2603249.png)

